molecular formula C12H16N2O2 B1419310 5,5-Dimethyl-3-[(5-methylisoxazol-3-yl)amino]cyclohex-2-en-1-one CAS No. 897660-79-6

5,5-Dimethyl-3-[(5-methylisoxazol-3-yl)amino]cyclohex-2-en-1-one

Cat. No. B1419310
M. Wt: 220.27 g/mol
InChI Key: XWTNFBOFMHIMAT-UHFFFAOYSA-N
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Description

“5,5-Dimethyl-3-[(5-methylisoxazol-3-yl)amino]cyclohex-2-en-1-one” is a chemical compound that is available from specialist distributors serving life science . It is an intermediate formed during the photocatalytic degradation of sulfamethoxazole (SMX) .

Scientific Research Applications

Anticonvulsant Activity

5,5-Dimethyl-3-[(5-methylisoxazol-3-yl)amino]cyclohex-2-en-1-one has been studied for its anticonvulsant activity. The x-ray crystal structure of related compounds was determined and correlated to their anticonvulsant activity in mice and rats. A hypothesis for the toxicity of the analogs was advanced, providing insights into its potential therapeutic applications (Jackson et al., 2012).

Synthesis of N-confused Porphyrin Derivatives

This compound reacts with the 3-C position of N-confused porphyrin in THF to afford novel types of N-confused porphyrin derivatives without the need for any catalyst, showcasing its versatility in synthetic chemistry (Li et al., 2011).

Synthesis of Tetrahydroindazol-4(5H)one and 7-thione

Functionalized enaminones like 5,5-Dimethyl-3-[(5-methylisoxazol-3-yl)amino]cyclohex-2-en-1-one are used to obtain tetrahydroindazol-4(5H)one and 7-thione. This highlights its role in synthesizing novel organic compounds with potential applications in medicinal chemistry (Ashry et al., 2019).

Experimental and Theoretical Studies

A detailed examination of this compound was conducted using experimental spectroscopies and theoretical studies by Density Functional Theory. This research contributes to the understanding of its chemical properties and potential applications in various fields (Fatima et al., 2021).

properties

IUPAC Name

5,5-dimethyl-3-[(5-methyl-1,2-oxazol-3-yl)amino]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-8-4-11(14-16-8)13-9-5-10(15)7-12(2,3)6-9/h4-5H,6-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTNFBOFMHIMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC2=CC(=O)CC(C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-3-[(5-methylisoxazol-3-yl)amino]cyclohex-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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